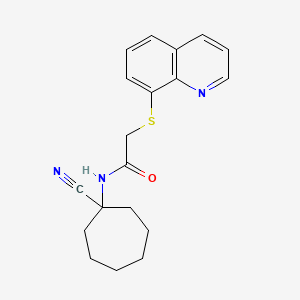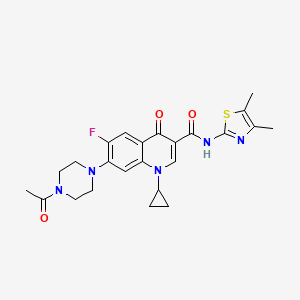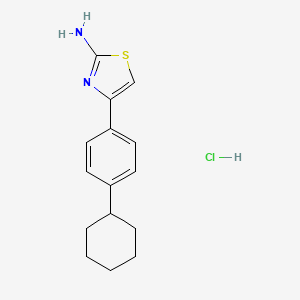
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as CCA, is a novel compound that has been synthesized for research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is not fully understood. However, it has been proposed that N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide may exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to induce cell cycle arrest and apoptosis. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to protect against oxidative stress and neuronal damage.
实验室实验的优点和局限性
One of the advantages of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. In addition, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide. One direction is to further investigate the mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its potential targets in various diseases. Another direction is to develop more efficient synthesis methods for N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide and its derivatives. Additionally, the in vivo efficacy and toxicity of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be further evaluated in animal models. Finally, the potential clinical applications of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide need to be explored in human trials.
Conclusion
In conclusion, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is a novel compound that has gained attention due to its potential therapeutic applications in various diseases. The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. There are several future directions for the research of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide, including further investigation of its mechanism of action and potential clinical applications.
合成方法
The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the reaction of 1-cyanocycloheptane carboxylic acid with 2-mercaptoquinoline in the presence of a coupling reagent. The resulting intermediate is then reacted with acetic anhydride to yield the final product. The purity and identity of the compound were confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential neuroprotective effects.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-14-19(10-3-1-2-4-11-19)22-17(23)13-24-16-9-5-7-15-8-6-12-21-18(15)16/h5-9,12H,1-4,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLDCCAORDFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B2628664.png)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2628666.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)

![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)
![3-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2628672.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2628674.png)
![(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium](/img/structure/B2628675.png)


![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)